

Spectroscopic Data for N(Phenylacetyl)benzamide: A Technical Overview

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Compound of Interest		
Compound Name:	N-(Phenylacetyl)benzamide	
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This technical guide addresses the available spectroscopic data for the compound **N- (Phenylacetyl)benzamide**. Despite extensive searches of chemical databases and scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **N-(Phenylacetyl)benzamide** is not readily available in the public domain.

This document outlines the challenges in sourcing this data and provides general expectations for the spectroscopic characteristics of this molecule based on related compounds. It also details the standard experimental protocols used to acquire such data.

Data Presentation

Due to the absence of specific experimental data for **N-(Phenylacetyl)benzamide**, a quantitative data summary cannot be provided. However, based on the structures of related compounds such as N-benzylbenzamide and other N-substituted benzamides, the following general predictions can be made:

• ¹H NMR: The spectrum would likely show multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methylene (- CH₂-) protons of the phenylacetyl group would be expected, likely in the range of 3.5-4.5 ppm. A broad singlet corresponding to the N-H proton of the amide group would also be anticipated, with its chemical shift being solvent-dependent.



- ¹³C NMR: The spectrum would display several signals in the aromatic region (approx. 120-140 ppm). The carbonyl carbons of the amide and ketone groups would appear as distinct signals in the downfield region (approx. 160-180 ppm). The methylene carbon would likely resonate around 40-50 ppm.
- IR Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration around 3300 cm⁻¹. Strong carbonyl (C=O) stretching bands for the amide and ketone groups would be prominent in the region of 1650-1700 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of N-(Phenylacetyl)benzamide (C₁₅H₁₃NO₂), which is 239.27 g/mol.
 Common fragmentation patterns would likely involve cleavage of the amide bond and the bond between the carbonyl and methylene groups of the phenylacetyl moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize **N-(Phenylacetyl)benzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A 5-10 mg sample of N-(Phenylacetyl)benzamide would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Data would be acquired on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECZ, operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.



- ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay are necessary.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).
 Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
 - KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.



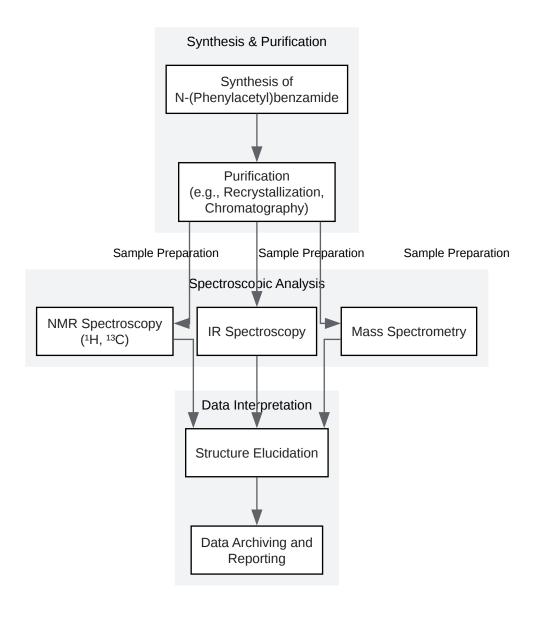
Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
 - Direct Infusion: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile)
 and infused directly into the ion source.
 - Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile
 and thermally stable, it can be separated by GC before entering the mass spectrometer.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by LC, and the eluent is introduced into the mass spectrometer.
- Ionization: A suitable ionization technique is employed, such as:
 - Electron Ionization (EI): Used in GC-MS, this is a hard ionization technique that causes extensive fragmentation.
 - Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that typically produces the protonated molecule [M+H]⁺ or other adducts.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **N- (Phenylacetyl)benzamide** is illustrated below.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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